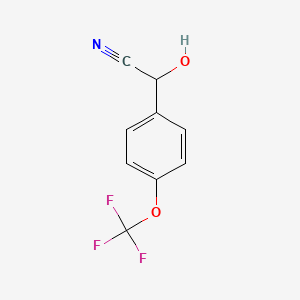

![molecular formula C21H20N4 B2454260 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-67-8](/img/structure/B2454260.png)

5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound with the molecular formula C22H22N4 . It is a type of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been reported as potent inhibitors of mycobacterial ATP synthase .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, a related study on the synthesis of pyrazolo[1,5-a]pyrimidines might provide some insights . In this study, a 2-cyanopyrazolo[1,5-a]pyrimidine derivative reacted with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride to create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrimidine and pyrazole ring . This structure is further substituted with isopropyl and diphenyl groups .Physical And Chemical Properties Analysis

The average mass of this compound is 342.437 Da and its monoisotopic mass is 342.184448 Da .Scientific Research Applications

Antibacterial Activities

Research has shown that compounds within the pyrazolo[1,5-a]pyrimidine family have been synthesized and evaluated for their antibacterial properties. For example, the study by Atta et al. (2011) explored the synthesis of novel compounds that demonstrated slight to moderate activity against various microorganisms, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Atta et al., 2011).

Anticancer Activity

Another study focused on the synthesis of a compound similar in structure to 5-isopropyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, revealing moderate anticancer activity. This study, conducted by Lu Jiu-fu et al. (2015), synthesized and characterized the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative, providing evidence of its potential as an anticancer agent (Lu Jiu-fu et al., 2015).

Synthesis of Diarylpyrazolo[1,5-a]pyrimidine

Zunting Zhang et al. (2011) developed direct synthetic methods for 6,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of pyrazolo[1,5-a]pyrimidine scaffolds in the synthesis of various compounds. This research provides a foundation for further exploration into the synthetic applications of pyrazolo[1,5-a]pyrimidine derivatives (Zunting Zhang et al., 2011).

Building Blocks for Synthesis with Antitumor and Antimicrobial Activities

Research by Riyadh (2011) showcased the synthesis of novel N-arylpyrazole-containing enaminones, leading to the creation of compounds with antitumor and antimicrobial activities. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives as precursors in the synthesis of therapeutically relevant compounds (Riyadh, 2011).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, have been reported as potent inhibitors of mycobacterial atp synthase . ATP synthase is a crucial enzyme involved in the energy metabolism of cells, making it a potential target for various therapeutic interventions.

Mode of Action

Pyrazolo[1,5-a]pyrimidines, a related class of compounds, have been reported to inhibit atp synthase This inhibition could potentially disrupt the energy metabolism of cells, leading to cell death

Biochemical Pathways

If the compound acts as an atp synthase inhibitor like other pyrazolo[1,5-a]pyrimidines , it would affect the oxidative phosphorylation pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell. Inhibition of ATP synthase would disrupt this pathway, potentially leading to cell death due to energy deprivation.

Pharmacokinetics

Some pyrazolo[1,5-a]pyrimidines have exhibited good mouse/human liver microsomal stabilities , which could suggest favorable pharmacokinetic properties

properties

IUPAC Name |

N,3-diphenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4/c1-15(2)19-13-20(23-17-11-7-4-8-12-17)25-21(24-19)18(14-22-25)16-9-5-3-6-10-16/h3-15,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVBUGMOHMZJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)

![(Z)-2-(4-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2454180.png)

![3-{4-[(3,4-Dichlorobenzyl)sulfanyl]anilino}-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2454184.png)

![Ethyl 4-(5,7-dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2454185.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2454186.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2454187.png)

![N~4~-(4-methoxyphenyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2454188.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![Tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2454197.png)

![N-[1-[2-[Ethyl(2-methylpropyl)amino]-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2454198.png)